Cas no 1810-72-6 (2,6-Dichloroquinoline)
2,6-Dichloroquinoline Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Dichloroquinoline
- 2,6-Dichloro-quinoline
- 2,6-Dichlor-chinolin
- 2-chloro-6-chloroquinoline
- Quinoline,2,6-dichloro
- Quinoline, 2,6-dichloro-
- LPDFGLZUUCLXGM-UHFFFAOYSA-N
- 2, 6-Dichloro-quinoline
- 2,6-dichoroquinoline
- 2,6-dichloro quinoline
- Quinoline,2,6-dichloro-
- TRA0080356
- AM84631
- BC202862
- SY024410
- D5429
- BB 02618
- SCHEMBL198060
- BB 0261860
- 1810-72-6
- 2,5-diethoxy-4-nitro-benzanilide
- AS-19968
- 2,6-Dichloroquinoline, 97%
- DTXSID00345842
- AC-9607
- J-011558
- MFCD03427194
- A4011
- FT-0654284
- CS-W015658
- AKOS013153472
- EN300-1235001
- DTXCID90296915
- DB-020191
-
- MDL: MFCD03427194
- Inchi: 1S/C9H5Cl2N/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H
- InChI Key: LPDFGLZUUCLXGM-UHFFFAOYSA-N
- SMILES: ClC1C=CC2C(=CC=C(N=2)Cl)C=1
Computed Properties
- Exact Mass: 196.98000
- Monoisotopic Mass: 196.9799046g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.3
- Topological Polar Surface Area: 12.9
Experimental Properties
- Color/Form: Not determined
- Density: 1.407
- Melting Point: 160.0 to 164.0 deg-C
- Boiling Point: 172°C/13mmHg(lit.)
- Flash Point: 158.3 °C
- PSA: 12.89000
- LogP: 3.54160
- Solubility: Not determined
2,6-Dichloroquinoline Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
- Safety Term:S26;S36
2,6-Dichloroquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,6-Dichloroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189006726-25g |
2,6-Dichloroquinoline |
1810-72-6 | 97% | 25g |
$321.30 | 2023-09-02 | |
| Alichem | A189006726-100g |
2,6-Dichloroquinoline |
1810-72-6 | 97% | 100g |
$788.98 | 2023-09-02 | |
| Fluorochem | 223672-1g |
2,6-Dichloroquinoline |
1810-72-6 | 95% | 1g |
£14.00 | 2022-02-28 | |
| Fluorochem | 223672-5g |
2,6-Dichloroquinoline |
1810-72-6 | 95% | 5g |
£56.00 | 2022-02-28 | |
| Fluorochem | 223672-10g |
2,6-Dichloroquinoline |
1810-72-6 | 95% | 10g |
£106.00 | 2022-02-28 | |
| Fluorochem | 223672-25g |
2,6-Dichloroquinoline |
1810-72-6 | 95% | 25g |
£193.00 | 2022-02-28 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029204-1g |
2,6-Dichloroquinoline |
1810-72-6 | 97% | 1g |
¥72 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029204-5g |
2,6-Dichloroquinoline |
1810-72-6 | 97% | 5g |
¥350 | 2024-05-25 | |
| TRC | D438313-10mg |
2,6-Dichloroquinoline |
1810-72-6 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D438313-50mg |
2,6-Dichloroquinoline |
1810-72-6 | 50mg |
$ 65.00 | 2022-06-05 |
2,6-Dichloroquinoline Suppliers
2,6-Dichloroquinoline Related Literature
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 2,6-Dichloroquinoline
2,6-Dichloroquinoline: A Comprehensive Overview
2,6-Dichloroquinoline (CAS No. 1810-72-6) is a heterocyclic organic compound with a quinoline skeleton substituted by chlorine atoms at the 2 and 6 positions. This compound has been extensively studied for its unique chemical properties and potential applications in various fields. The quinoline framework is a fundamental structure in organic chemistry, and the introduction of chlorine substituents at specific positions significantly alters its electronic properties, making it a valuable compound for both academic research and industrial applications.
The synthesis of 2,6-dichloroquinoline involves several methods, including direct chlorination of quinoline derivatives and substitution reactions. Recent advancements in catalytic systems have enabled more efficient and selective synthesis routes, reducing the environmental footprint of production processes. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction rates and improve yields, which is particularly relevant for large-scale manufacturing.
One of the most notable applications of 2,6-dichloroquinoline is in the field of materials science. The compound serves as a precursor for the synthesis of advanced materials such as conductive polymers and metal-organic frameworks (MOFs). For instance, studies have demonstrated that 2,6-dichloroquinoline can be used to construct MOFs with high surface area and exceptional stability, making them ideal candidates for gas storage and catalytic applications. These findings highlight the importance of quinoline derivatives in modern materials research.
In pharmacology, 2,6-dichloroquinoline has been investigated for its potential as an intermediate in drug discovery. The compound's ability to act as a building block for bioactive molecules has led to its use in the development of antiviral and anticancer agents. Recent studies have shown that derivatives of 2,6-dichloroquinoline exhibit promising antiproliferative activity against various cancer cell lines, suggesting its potential role in oncology drug development.
The electronic properties of 2,6-dichloroquinoline make it an attractive candidate for optoelectronic applications. Research has focused on its use in organic light-emitting diodes (OLEDs) and photovoltaic devices. By incorporating 2,6-dichloroquinoline into conjugated systems, scientists have achieved enhanced charge transport properties and improved device efficiency. These advancements underscore the importance of understanding the relationship between molecular structure and electronic behavior in functional materials.
From an environmental perspective, the stability and biodegradability of 2,6-dichloroquinoline are critical considerations. Studies have shown that under certain conditions, the compound can undergo microbial degradation, reducing its persistence in ecosystems. This information is valuable for assessing the environmental impact of compounds derived from quinoline derivatives, particularly those used in industrial processes.
In conclusion, 2,6-dichloroquinoline (CAS No. 1810-72-6) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties make it an essential building block for materials science, pharmacology, and optoelectronics. As research continues to uncover new uses and improve synthesis methods, 2,6-dichloroquinoline will likely remain a focal point in both academic and industrial settings.
1810-72-6 (2,6-Dichloroquinoline) Related Products
- 612-62-4(2-Chloroquinoline)
- 82117-22-4(3,7-Dichloroisoquinoline)
- 59412-12-3(2,5-Dichloroquinoline)
- 15679-03-5(6-Chlorophenanthridine)
- 33692-80-7(Phenanthridine, 3,6,8-trichloro-)
- 81316-67-8(2-chloro-Quinoline hydrochloride)
- 613-77-4(2,7-dichloroquinoline)
- 38052-81-2(Phenanthridine,2,6-dichloro-)
- 4470-83-1(2,8-Dichloroquinoline)
- 1677-49-2(2,4,7-Trichloroquinoline)